Epichlorohydrin
Overview
Description
Mechanism of Action
Target of Action
Epichlorohydrin, also known as ECH, is a highly reactive electrophilic compound . It is primarily used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents, and elastomers . The primary targets of this compound are the cellular components to which it binds easily .
Mode of Action
this compound is a directly acting alkylating agent . When attacked by nucleophiles, it reacts preferably with the epoxide group as well as with the chloride function . This interaction leads to the formation of chloropropanediols, which may further lead to glycidyls and glycerol derivatives .
Biochemical Pathways
this compound’s metabolism takes place either via hydrolytic formation of 3-chloro-1,2-propanediol (spontaneously or catalyzed by epoxide hydrolase) or alternatively via a coupling to glutathione, forming GSH and mercapturic acid derivatives . The affected pathways and their downstream effects are primarily related to DNA repair mechanisms, apoptosis, immune response, p53 signaling pathway, and intracellular signaling pathways .
Pharmacokinetics
this compound is rapidly and extensively absorbed following oral, inhalation, or dermal exposure . It is moderately soluble in water but miscible with most polar organic solvents . It is slowly hydrolyzed in aqueous media . These properties impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are significant. It induces squamous cell carcinomas in the nasal cavity by inhalation and forestomach tumors by the oral route . It has a corrosive effect on the skin, eyes, and mucous membranes of the respiratory tract . It is genotoxic in numerous test systems in vitro even without metabolic activation . In vivo, it causes DNA adducts, is genotoxic in Drosophila, and induces SCE and chromosomal aberrations in mice .
Biochemical Analysis
Biochemical Properties
Epichlorohydrin is a highly reactive electrophilic compound . It is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents, and elastomers . An important biochemical application of this compound is its use as a crosslinking agent for the production of Sephadex size-exclusion chromatographic resins from dextrans .
Cellular Effects
This compound is rapidly and extensively absorbed following oral, inhalation, or dermal exposure . It binds easily to cellular components . Major toxic effects are local irritation and damage to the central nervous system . It induces squamous cell carcinomas in the nasal cavity by inhalation and forestomach tumors by the oral route .
Molecular Mechanism
This compound is a directly acting alkylating agent . If it is attacked by nucleophiles, it reacts preferably with the epoxide group as well as with the chloride function . The substance is rapidly metabolized. In the preferred reaction, chloropropan-diols are formed, which may lead to glycidyls and glycerol derivatives .
Temporal Effects in Laboratory Settings
Over time, the amount of this compound released to land has increased, while total releases and releases to air have declined, and releases to surface water and underground injection wells have fluctuated . This compound has been detected, but not quantified, in surface water and river sediment .
Dosage Effects in Animal Models
Fertility disorders and a temporary up to a permanent sterility are induced in male rodents from 50 ml/m3 or 3 mg/kg body weight administered intraperitoneally .
Metabolic Pathways
This compound is converted to 3-chloro-1,2-propanediol (α-chlorohydrin) in an aqueous milieu at a pH of 7 and 20°C . The hydrolysis rate increases in acidic and alkaline aqueous solutions .
Transport and Distribution
This compound is absorbed rapidly via the skin, gastrointestinal tract, and, in vapour form, via the lungs . It is distributed widely throughout the body. In rodents, retention in tissues mainly occurs at the portal of entry, i.e., the nasal epithelium during inhalation and the stomach after oral exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epichlorohydrin is traditionally manufactured from allyl chloride in two steps. The first step involves the addition of hypochlorous acid to allyl chloride, which produces a mixture of two isomeric alcohols. In the second step, this mixture is treated with a base to give the epoxide . Another method involves the epoxidation of allyl chloride with hydrogen peroxide in an organic solvent in the presence of a heterogeneous catalyst .
Industrial Production Methods: Industrially, this compound is produced by the chlorination of propylene at high temperatures, the allyl alcohol method, and the glycerol method . These methods have certain disadvantages, such as equipment corrosion caused by chlorine gas, high cost, and complicated processes .
Chemical Reactions Analysis
Types of Reactions: Epichlorohydrin undergoes various types of reactions, including hydrolysis, chlorination, and dehydrohalogenation . It is a highly reactive electrophilic compound due to the presence of an active epoxy group and a mobile chlorine atom .
Common Reagents and Conditions:
Hydrolysis: Involves water and can be influenced by pH levels.
Chlorination: Uses chlorine gas and can lead to the formation of monochloropropanediol and dichloropropanol.
Dehydrohalogenation: Involves the removal of hydrogen halides under basic conditions.
Major Products:
Hydrolysis: Produces glycidol and other chlorinated by-products.
Chlorination: Produces monochloropropanediol and dichloropropanol.
Scientific Research Applications
Epichlorohydrin is used extensively in scientific research and industrial applications. It is a key precursor in the production of epoxy resins, which are used in construction, engineering, shipbuilding, and aerospace industries due to their high corrosion resistance . Additionally, this compound-based polymers are used in wastewater treatment, soil remediation, and air purification . In the pharmaceutical industry, it is used to produce synthetic glycerol, which is essential for sensitive biotech and pharmaceutical applications .
Comparison with Similar Compounds
Glycidol: Another epoxide that undergoes similar hydrolysis reactions.
Styrene Oxide: An epoxide used in similar industrial applications.
Aziridines: Compounds with similar reactivity due to the presence of an epoxide ring.
Uniqueness: Epichlorohydrin is unique due to its high reactivity and versatility as a precursor in the synthesis of many organic compounds. Its ability to form inclusion complexes with various pollutants makes it particularly valuable in environmental applications .
Properties
IUPAC Name |
2-(chloromethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLQWZUYTZBJKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
Record name | 1-CHLORO-2,3-EPOXYPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3354 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | EPICHLOROHYDRIN | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24969-06-0 | |
Record name | Poly(epichlorohydrin) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24969-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1020566 | |
Record name | Epichlorohydrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-chloro-2,3-epoxypropane appears as a clear colorless liquid with an irritating chloroform-like odor. Density 9.8 lb / gal. Flash point 87 °F. Polymerizable. If polymerization takes place inside a closed container, the container is subject to violent rupture. Irritates the skin and respiratory system. Toxic by ingestion. A confirmed carcinogen. Vapors heavier than air. Used to make plastics and as a solvent., Gas or Vapor, Liquid; Liquid, Colorless liquid with a slightly irritating, chloroform-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a slightly irritating, chloroform-like odor. | |
Record name | 1-CHLORO-2,3-EPOXYPROPANE | |
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URL | https://cameochemicals.noaa.gov/chemical/3354 | |
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Record name | Oxirane, 2-(chloromethyl)- | |
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Record name | Epichlorohydrin | |
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Record name | (Chloromethyl)oxirane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034232 | |
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Record name | EPICHLOROHYDRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0043 | |
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Record name | EPICHLOROHYDRIN (1-CHLORO-2,3-EPOXYPROPANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/46 | |
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Record name | Epichlorohydrin | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0254.html | |
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Boiling Point |
241.7 °F at 760 mmHg (EPA, 1998), 117.9 °C, 116 °C, 242 °F | |
Record name | 1-CHLORO-2,3-EPOXYPROPANE | |
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Record name | EPICHLOROHYDRIN | |
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Record name | EPICHLOROHYDRIN | |
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Record name | EPICHLOROHYDRIN (1-CHLORO-2,3-EPOXYPROPANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/46 | |
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Record name | Epichlorohydrin | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0254.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
93 °F (EPA, 1998), 88 °F, 88 °F (31 °C) (Closed cup), 31 °C c.c., 93 °F | |
Record name | 1-CHLORO-2,3-EPOXYPROPANE | |
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Record name | Epichlorohydrin | |
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Record name | EPICHLOROHYDRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0043 | |
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Record name | EPICHLOROHYDRIN (1-CHLORO-2,3-EPOXYPROPANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/46 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Epichlorohydrin | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0254.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
50 to 100 mg/mL at 72 °F (NTP, 1992), Miscible with most organic solvents, Miscible with alcohol, ether, chloroform, trichloroethylene, carbon tetrachloride; immiscible with petroleum hydrocarbons., In water, 6.59X10+4 mg/L at 25 °C, 65.9 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 6, 7% | |
Record name | 1-CHLORO-2,3-EPOXYPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3354 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | (Chloromethyl)oxirane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034232 | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0043 | |
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Record name | Epichlorohydrin | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0254.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.18 to 1.801 at 68 °F (EPA, 1998), 1.1750 at 25 °C/4 °C, Relative density (water = 1): 1.2, 1.18 | |
Record name | 1-CHLORO-2,3-EPOXYPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3354 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/39 | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0043 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | EPICHLOROHYDRIN (1-CHLORO-2,3-EPOXYPROPANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/46 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Epichlorohydrin | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0254.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.29 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.29 (Air = 1), Relative vapor density (air = 1): 3.2, 3.29 | |
Record name | 1-CHLORO-2,3-EPOXYPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3354 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/39 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0043 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | EPICHLOROHYDRIN (1-CHLORO-2,3-EPOXYPROPANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/46 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
10 mmHg at 61.88 °F (EPA, 1998), 16.4 [mmHg], 16.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.6, 13 mmHg | |
Record name | 1-CHLORO-2,3-EPOXYPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3354 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Epichlorohydrin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/358 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | EPICHLOROHYDRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/39 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | EPICHLOROHYDRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0043 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | EPICHLOROHYDRIN (1-CHLORO-2,3-EPOXYPROPANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/46 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Epichlorohydrin | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0254.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
The two reactive electrophilic sites, the C-1 carbon in the epoxide ring and C-3, the chlorine-bearing carbon, behave as alkylating agents and can react nonenzymatically with glutathione or protein sulfhydryl groups., 3-Chloroglycerophosphate inhibited rat sperm enzyme activities (glyceraldehyde-3-phosphate dehydrogenase and triosephosphate isomerase) and hence glycolysis. Only the S(-) isomer and not the R(+) isomer of 3-chloro-1,2-propanediol produced antifertility or antiglycolytic effects. Since epichlorohydrin has not been shown to have enzyme inhibitory effects, it may be that it is metabolized in vivo to S(-) alpha-chlorohydrin phosphate, to exert its antifertility effect. | |
Record name | EPICHLOROHYDRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/39 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Purity: 99% | |
Record name | EPICHLOROHYDRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/39 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
106-89-8, 24969-06-0 | |
Record name | 1-CHLORO-2,3-EPOXYPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3354 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Epichlorohydrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Epichlorohydrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxirane, 2-(chloromethyl)-, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024969060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EPICHLOROHYDRIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6747 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Epichlorohydrin | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/epichlorohydrin-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Oxirane, 2-(chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Epichlorohydrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2,3-epoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.128 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPICHLOROHYDRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08OOR508C0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | EPICHLOROHYDRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/39 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | (Chloromethyl)oxirane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034232 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | EPICHLOROHYDRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0043 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | EPICHLOROHYDRIN (1-CHLORO-2,3-EPOXYPROPANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/46 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Propane, 1-chloro-2,3-epoxy- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/TX4AC4A0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-54.4 to -14.1 °F (EPA, 1998), -25.6 °C, -57.2 °C, -48 °C, -54 °F | |
Record name | 1-CHLORO-2,3-EPOXYPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3354 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | EPICHLOROHYDRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/39 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | (Chloromethyl)oxirane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034232 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | EPICHLOROHYDRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0043 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | EPICHLOROHYDRIN (1-CHLORO-2,3-EPOXYPROPANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/46 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Epichlorohydrin | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0254.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
ANone: Epichlorohydrin has a molecular formula of C3H5ClO and a molecular weight of 92.52 g/mol.
A: this compound can be characterized using various spectroscopic methods including 1H NMR, 13C NMR, and IR spectroscopy. [, , ] For example, 1H and 13C NMR were used to confirm the structure of (R)- and (S)-acebutolol synthesized using this compound as a starting material. []
A: Crosslinks obtained using methylolated derivatives of urea- and halohydrin-based compounds, including this compound, on cellulose, have shown stability limitations. []
A: Enantiopure this compound serves as a crucial epoxide starting material in the preparation of optically active Rivaroxaban. []
A: K2SO4 acts as a catalyst in the reaction of triethylamine with this compound, significantly accelerating the reaction rate and reducing the reaction time. []
A: The presence of the epoxide ring in this compound allows for its stereospecific alternating copolymerization with CO2 when using chiral bifunctional cobalt–salen catalysts. [] The substituents on the phenonate groups of the catalyst influence the regioselectivity of the ring-opening step. []
A: The central block type significantly influences the viscosity and activation energy of viscous flow in this compound polymers. This provides a route to tailor these characteristics by using different hydroxyl-containing compounds as initiators during polymerization. []
A: Dextran-Epichlorohydrin hydrogels have been investigated for controlled release of epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF). [] The release profiles can be modified by adjusting hydrogel composition and growth factor loading. []
A: this compound cross-linked Portulaca-alginate beads have shown promise as a colon-targeted delivery system for 5-fluorouracil (5-FU), demonstrating sustained drug release and enhanced antitumor activity in vitro and in vivo. []
A: Gas chromatography, often coupled with an electron capture detector (GC-ECD), is a sensitive method for determining this compound concentration in various matrices, such as workplace air. []
A: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques to analyze the chemical composition of byproducts obtained during reactions involving this compound, such as the hydrolytic kinetic resolution of racemic this compound. []
A: Traditional this compound production methods often rely on non-renewable resources and generate significant waste. [] Research is focused on developing more sustainable approaches, such as using glycerol, a byproduct of biodiesel production, as a starting material. []
A: Research has shown that modified wheat gluten, prepared through hydroxymethylation and cationic activation with this compound, can be a viable alternative to PPE, a petroleum-based paper strength agent. []
A: Technological advancements in the 1980s enabled the introduction of new functional groups to the double bond of allyl alcohol. [] This development paved the way for its utilization as an intermediate in the synthesis of this compound and 1,4-butanediol, significantly broadening its applications. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.